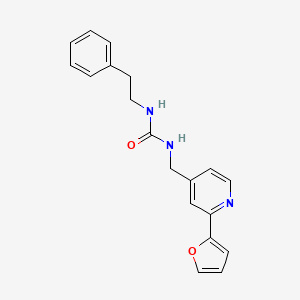

3-methyl-N-(o-tolyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

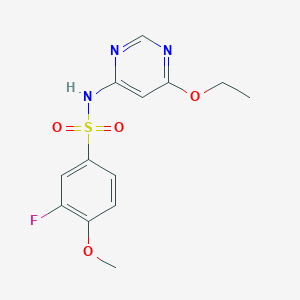

3-methyl-N-(o-tolyl)benzofuran-2-carboxamide, also known as MT2, is a synthetic compound that has gained interest in research due to its various biological activities. It is a benzofuran derivative and is ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of 3-methyl-N-(o-tolyl)benzofuran-2-carboxamide is C17H15NO2 and its molecular weight is 265.312.Chemical Reactions Analysis

Benzofuran compounds undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A significant area of research involving 3-Methyl-N-(o-tolyl)benzofuran-2-carboxamide derivatives includes their synthesis for the purpose of developing new bioactive chemical entities. Studies have evaluated these compounds for various biological activities, such as antimicrobial, anti-inflammatory, and antioxidant (DPPH radical scavenging) properties. These compounds were characterized using techniques like NMR, IR, Mass, and X-ray crystallography to understand their structure and potential applications in medicinal chemistry (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

Further extending the applications, another study synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds underwent in vitro antibacterial activity screening against pathogenic bacteria such as S. aureus and E. coli. The research aimed at developing compounds with enhanced yields and biological efficacy, emphasizing the antimicrobial potential of benzofuran-2-carboxamide derivatives (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Metabolite Profiling and Safety

Another dimension of research explored the metabolism and safety profiling of related compounds, particularly focusing on orexin receptor antagonists for insomnia treatment. This study involved comprehensive metabolite profiling and characterization, revealing insights into the drug's elimination pathways, half-life, and principal circulating components in plasma. Such research underscores the importance of understanding the pharmacokinetics and safety profiles of benzofuran derivatives in clinical development (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies of benzofuran-2-carboxamide derivatives, highlighting various techniques like microwave-assisted synthesis. These methods aim at improving the efficiency, yield, and selectivity of the synthesis process, contributing to the broader application of these compounds in medicinal chemistry and drug development (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).

Molecular Docking and Biological Activities

Research involving molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives emphasizes the computational aspect of drug design. These studies provide insights into the reactivity, biological activities, and potential therapeutic applications of benzofuran derivatives through theoretical and experimental analyses, including their inhibitory effects against cancer and microbial diseases (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Propiedades

IUPAC Name |

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-3-5-9-14(11)18-17(19)16-12(2)13-8-4-6-10-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJGQUXXAVQWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419048.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2419055.png)

![Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate](/img/structure/B2419056.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)